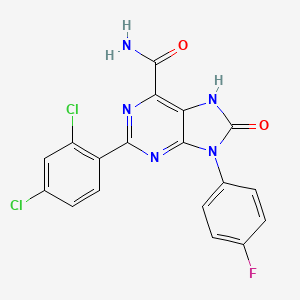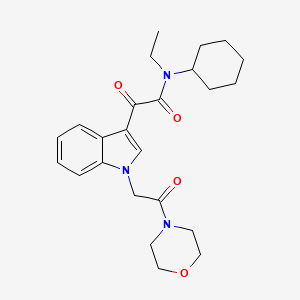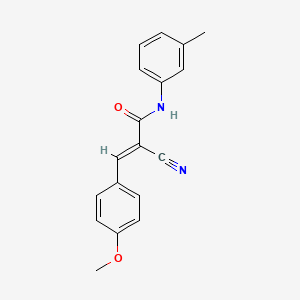![molecular formula C20H18FN3O3 B2626342 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 835907-61-4](/img/structure/B2626342.png)
3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidoindole core, which is known for its biological activity, and is further modified with a dimethoxyphenethyl group and a fluorine atom, enhancing its chemical reactivity and potential utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzonitrile derivative, with a formamide or similar reagent under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to avoid decomposition of the sensitive pyrimidoindole core.
Attachment of the Dimethoxyphenethyl Group: This step typically involves a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced using a suitable electrophile, such as a halide or tosylate, in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidoindole core can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced pyrimidoindole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-cancer and anti-inflammatory properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, it can be used in the development of new materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and dimethoxyphenethyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the fluorine atom, which may reduce its reactivity and binding affinity.
8-Fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the dimethoxyphenethyl group, potentially reducing its biological activity.
3-(3,4-Dimethoxyphenethyl)-3H-indol-4(5H)-one: Lacks the pyrimido ring, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorine atom and the dimethoxyphenethyl group in 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one makes it unique. These modifications enhance its chemical reactivity, binding affinity, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSWCSUOTYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole](/img/structure/B2626259.png)
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2626263.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)

![tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)




![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
